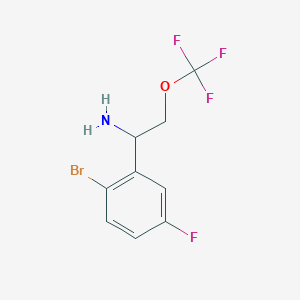

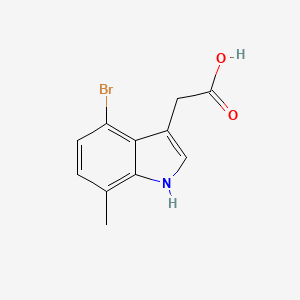

![molecular formula C17H25N3O3 B1449173 Methyl (2S)-2-Acetamido-3-[4-(4-Methylpiperazin-1-yl)phenyl]propanoat CAS No. 1630114-56-5](/img/structure/B1449173.png)

Methyl (2S)-2-Acetamido-3-[4-(4-Methylpiperazin-1-yl)phenyl]propanoat

Übersicht

Beschreibung

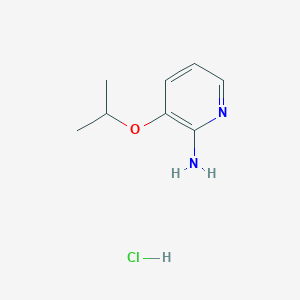

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Leukämiebehandlung

Diese Verbindung wurde als strukturelles Analogon von Imatinib identifiziert, einem Therapeutikum zur Behandlung chronischer myelogener Leukämie . Sie hemmt spezifisch die Aktivität von Tyrosinkinasen, die in den Signalwegen, die die Proliferation von Krebszellen fördern, eine entscheidende Rolle spielen. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen und andere Wechselwirkungen einzugehen, macht sie zu einem potenziellen Kandidaten für die Behandlung von Leukämie.

Tyrosinkinase-Inhibition

Als Tyrosinkinase-Inhibitor kann diese Verbindung eine bedeutende Rolle bei der Behandlung verschiedener Krebsarten spielen . Tyrosinkinasen sind Enzyme, die als „Ein“- oder „Aus“-Schalter in vielen Zellfunktionen fungieren, und ihre Dysregulation ist ein Kennzeichen mehrerer Krebsarten. Durch die Hemmung dieser Enzyme könnte die Verbindung das Wachstum und das Überleben von Krebszellen verhindern.

Modulation des B-Zell-Rezeptor-Signalwegs

Die Verbindung hat potenzielle Anwendungen bei der Modulation des B-Zell-Rezeptor (BCR)-Signalwegs . Dieser Weg ist entscheidend für die normale Entwicklung von B-Zellen, und seine Dysregulation kann zu B-Zell-Malignomen und Autoimmunerkrankungen führen. Die Verbindung könnte verwendet werden, um die Bruton-Tyrosinkinase (BTK) zu hemmen, einen Schlüsselbestandteil des BCR-Signalwegs.

Entwicklung von BTK-Inhibitoren der zweiten Generation

Die Forschung legt nahe, dass Derivate dieser Verbindung als Inhibitoren der zweiten Generation von BTK dienen könnten und im Vergleich zu Inhibitoren der ersten Generation wie Ibrutinib eine verbesserte Selektivität und Potenz bieten . Dies könnte zu effektiveren Behandlungen für B-Zell-Malignome mit weniger Nebenwirkungen führen.

Optimierung der Antikrebstherapie

Die Einarbeitung von Derivaten dieser Verbindung in Antikrebstherapien könnte deren Wirksamkeit verbessern . Die strukturellen Merkmale der Verbindung ermöglichen es ihr, mit verschiedenen Zielen in Krebszellen zu interagieren, was möglicherweise zur Entwicklung potenterer und selektiverer Antikrebsmedikamente führt.

Klinische Optimierung für zukünftige Therapien

Die einzigartige Struktur und Interaktionsfähigkeit der Verbindung machen sie zu einem vielversprechenden Kandidaten für die klinische Optimierung . Sie könnte modifiziert werden, um ihre pharmakologischen Eigenschaften zu verbessern, wie z. B. erhöhte Wirksamkeit, reduzierte Toxizität und bessere Patientenergebnisse in der Krebsbehandlung.

Wirkmechanismus

Target of Action

Compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group, have been known to target proteins like s100b .

Mode of Action

It’s worth noting that phenylpiperazine compounds often interact with their targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

It’s worth noting that phenylpiperazine compounds have been associated with the modulation of various biochemical pathways, depending on their specific targets .

Biochemische Analyse

Biochemical Properties

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as ubiquitin carboxyl-terminal hydrolase 5, amyloid-like protein 2, beta-galactosidase, prosaposin, tripeptidyl-peptidase 1, cathepsin D, cathepsin B, cathepsin L1, and palmitoyl-protein thioesterase 1 . These interactions are crucial for its biochemical activity and influence various cellular processes.

Cellular Effects

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit Bruton’s tyrosine kinase, which plays a crucial role in B cell receptor signaling pathways . This inhibition can lead to the suppression of B cell malignancies and autoimmune disorders.

Molecular Mechanism

The molecular mechanism of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes and proteins, inhibiting their activity and altering cellular processes. For example, its inhibition of Bruton’s tyrosine kinase results in decreased levels of phosphorylated Rb and cyclin D1, leading to cell cycle arrest and apoptosis in B cell lymphoma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with cathepsin D and cathepsin B influences lysosomal degradation pathways, affecting the turnover of cellular components . These interactions are essential for its metabolic activity and overall biochemical effects.

Transport and Distribution

The transport and distribution of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound has been shown to interact with transporters that facilitate its uptake into cells and distribution to target sites . This process is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles by targeting signals and post-translational modifications. For example, its interaction with lysosomal enzymes such as cathepsin D and cathepsin B suggests its localization within lysosomes . This subcellular distribution is essential for its role in lysosomal degradation pathways and overall cellular effects.

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAUUVCWNJQLCT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

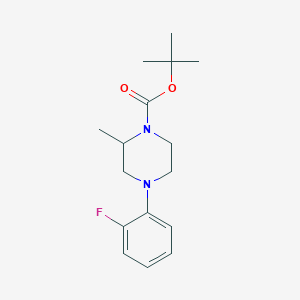

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

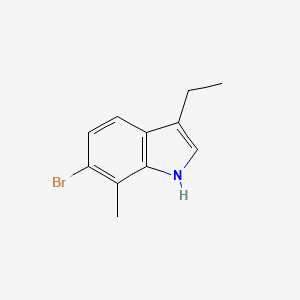

![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)

![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)

![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)